{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base, such as sodium ethoxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or methylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antinociceptive activity, which refers to its ability to reduce pain sensation.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s biological activity, including antimicrobial and anticancer properties, is of significant interest.
Mechanism of Action
The mechanism of action of 2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antinociceptive activity may be mediated through the modulation of pain receptors and neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids: These compounds share a similar thiophene core and exhibit antinociceptive activity.
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: This compound is used in the synthesis of organic semiconductors and has applications in materials science.
Uniqueness
2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethoxycarbonyl group, a tetrahydrobenzo[b]thiophene core, and a methylthio-nicotinate moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H22N2O5S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5S2/c1-3-26-20(25)16-12-7-4-5-9-14(12)29-18(16)22-15(23)11-27-19(24)13-8-6-10-21-17(13)28-2/h6,8,10H,3-5,7,9,11H2,1-2H3,(H,22,23) |
InChI Key |
MSFNAHHQBDVDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
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